(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]
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Overview
Description
(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] is a derivative of glucose, specifically a protected form of the sugar molecule. This compound is characterized by the presence of cyclohexylidene groups at the 1,2 and 5,6 positions, and a methyl group at the 3 position of the alpha-D-glucofuranose ring. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Preparation Methods
The synthesis of (3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] typically involves the reaction of alpha-D-glucofuranose with cyclohexanone in the presence of an acid catalyst such as boron trifluoride etherate. The reaction proceeds through the formation of a cyclic acetal, protecting the hydroxyl groups at the 1,2 and 5,6 positions. The methyl group at the 3 position can be introduced using reagents like methylmagnesium bromide or methyl-lithium .
Chemical Reactions Analysis
(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using periodate to remove specific carbon atoms, leading to the formation of smaller sugar derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the sugar ring.
Substitution: The methyl group at the 3 position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include periodate for oxidation and methylmagnesium bromide or methyl-lithium for introducing the methyl group. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] is utilized in various scientific research applications:
Chemistry: It serves as a protected sugar derivative in the synthesis of more complex carbohydrate molecules.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It is employed in the development of carbohydrate-based drugs and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] involves its reactivity as a protected sugar derivative. The cyclohexylidene groups protect the hydroxyl groups from unwanted reactions, allowing selective modifications at other positions on the sugar ring. The methyl group at the 3 position can participate in various chemical reactions, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] can be compared with other similar compounds such as:
1,25,6-di-o-Cyclohexylidene-alpha-D-glucofuranose: Lacks the methyl group at the 3 position, making it less reactive in certain chemical reactions.
1,25,6-di-o-Isopropylidene-alpha-D-glucofuranose: Uses isopropylidene groups instead of cyclohexylidene, affecting its stability and reactivity.
1,25,6-di-o-Cyclohexylidene-D-mannitol: A similar protected sugar derivative but based on mannitol instead of glucose
These comparisons highlight the unique reactivity and applications of (3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] in various fields of research and industry.
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O6/c1-20-15-14(13-12-21-18(23-13)8-4-2-5-9-18)22-17-16(15)24-19(25-17)10-6-3-7-11-19/h13-17H,2-12H2,1H3/t13-,14-,15+,16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCMQFBKWULOQG-NQNKBUKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC2C1OC3(O2)CCCCC3)C4COC5(O4)CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H](O[C@H]2[C@@H]1OC3(O2)CCCCC3)[C@H]4COC5(O4)CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474525 |
Source
|
Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]-6'-methoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13440-19-2 |
Source
|
Record name | (3a'R,6'S,6a'R)-5'-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]-6'-methoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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